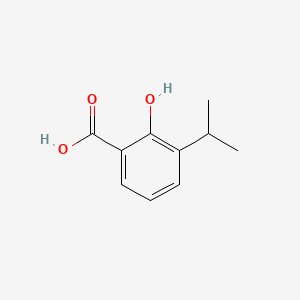

2-Hydroxy-3-isopropylbenzoic acid

Overview

Description

Synthesis Analysis

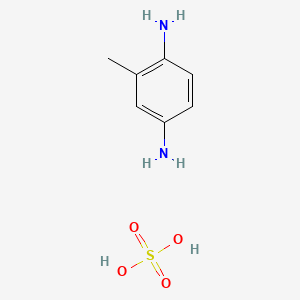

The synthesis of compounds related to 2-Hydroxy-3-isopropylbenzoic acid often involves multi-component reactions, where a catalyst such as 2-Hydroxy-5-sulfobenzoic acid can efficiently catalyze the synthesis of a wide variety of organic compounds under solvent-free conditions or aqueous conditions at room temperature, yielding products with high efficiency (Kiyani, H., Darbandi, H., Mosallanezhad, A., & Ghorbani, F., 2015). Additionally, methods for synthesizing closely related compounds, such as 2-amino-4,5-dimethylbenzoic acid, involve condensation, cyclization, and oxidation processes, indicating the versatility and complexity of synthetic approaches for this class of compounds (Lin, C., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be intricate, with studies revealing the importance of specific functional groups and structural motifs in determining the chemical behavior and reactivity of these molecules. For example, the crystal and molecular structures of related compounds provide insights into the spatial arrangement of atoms and the potential for intramolecular and intermolecular interactions, which can influence both physical and chemical properties (Covarrubias-Zúñiga, A., Zúñiga-Villarreal, N., & Toscano, R., 2002).

Chemical Reactions and Properties

This compound and related compounds participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, cascade reactions mediated by copper/silver systems enable the construction of complex structures from simpler precursors, showcasing the chemical reactivity and the potential for generating diverse molecular architectures (Li, H., & Liu, G., 2014).

Scientific Research Applications

Oxygen Atom Source in C-H Bond Oxidations : In a study on the oxidation of 4-isopropylbenzoic acid, it was found that the oxygen atoms incorporated in the oxidation product, 4-(1-hydroxy-1-methylethyl)benzoic acid, partially originated from water. This was catalyzed by a water-soluble metalloporphyrin, providing insights into the oxygen rebound mechanism in such reactions (Balahura, Sorokin, Bernadou, & Meunier, 1997).

Steric Effects in Isopropylbenzoic Acids : Research on the steric effects of the isopropyl group in isopropylbenzoic acids, including 2-, 3- and 4-isopropylbenzoic acids, revealed insights into their influence on enthalpies of formation, gas-phase acidities, and IR spectra. The findings highlighted the significance of conformational flexibility and steric interactions in these compounds (Fiedler, Kulhanek, Decouzon, Gal, Maria, & Exner, 1999).

Corrosion Inhibition Potential : A study on 3-Hydroxybenzoic acid, a structurally similar compound, explored its use as a corrosion inhibitor for AISI 316L stainless steel in an environmentally friendly pickling solution. This highlights the potential application of similar hydroxybenzoic acids in corrosion inhibition (Narváez, Cano, & Bastidas, 2005).

Phototransformation Products of Herbicides : In the context of environmental chemistry, the transformation products of the herbicide bentazone, including 2-(isopropylcarbamoyl)phenylsulfamic acid, were identified during photolysis experiments. This research contributes to understanding the environmental fate of similar compounds (Peschka, Petrovíc, Knepper, & Barceló, 2007).

Antioxidant and Antiradicalic Capacities : A study assessing the antioxidant and antiradicalic capacities of phenolic derivatives, including hydroxybenzoic acids, revealed their potential for high antioxidant activity. This suggests potential applications in food science and pharmacology (Kucukoglu & Nadaroğlu, 2014).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-3-isopropylbenzoic acid is the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Mode of Action

This compound functions as an inhibitor of COX-2 . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which are involved in inflammatory responses. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. Therefore, the action of this compound at the molecular and cellular level leads to anti-inflammatory effects.

Safety and Hazards

The safety data sheet for 2-Hydroxy-3-isopropylbenzoic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, and use personal protective equipment. It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name |

2-hydroxy-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAYQDWZIPRBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220799 | |

| Record name | Salicylic acid, 3-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7053-88-5 | |

| Record name | 2-Hydroxy-3-isopropylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7053-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, 3-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007053885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, 3-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-isopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)

![1-Methyl-4-[4-(dimethylamino)phenyl]pyridinium](/img/structure/B1198911.png)